3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide

Anticoagulant drug discovery Hemostasis modulation Sulfonamide pharmacology

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide (CAS 2090550-17-5, molecular formula C6H4BrClFNO2S, molecular weight 288.52) is a halogenated benzenesulfonamide derivative featuring three distinct halogen substituents—bromine, chlorine, and fluorine—arranged in a specific 3,6,2-substitution pattern on a benzene ring bearing a sulfonamide (-SO2NH2) group. This compound belongs to a class of polyhalogenated aromatic sulfonamides that serve as versatile synthetic intermediates and potential pharmacophore scaffolds.

Molecular Formula C6H4BrClFNO2S
Molecular Weight 288.52 g/mol
Cat. No. B13512175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide
Molecular FormulaC6H4BrClFNO2S
Molecular Weight288.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)S(=O)(=O)N)F)Br
InChIInChI=1S/C6H4BrClFNO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeySBCFSCLAKVIMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide (CAS 2090550-17-5): Halogenated Benzenesulfonamide Scaffold for Medicinal Chemistry and Chemical Biology


3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide (CAS 2090550-17-5, molecular formula C6H4BrClFNO2S, molecular weight 288.52) is a halogenated benzenesulfonamide derivative featuring three distinct halogen substituents—bromine, chlorine, and fluorine—arranged in a specific 3,6,2-substitution pattern on a benzene ring bearing a sulfonamide (-SO2NH2) group [1]. This compound belongs to a class of polyhalogenated aromatic sulfonamides that serve as versatile synthetic intermediates and potential pharmacophore scaffolds. The presence of multiple halogen atoms with differing electronic properties and leaving group abilities confers distinct reactivity profiles for cross-coupling chemistry, while the sulfonamide moiety provides a zinc-binding pharmacophore critical for targeting metalloenzymes such as carbonic anhydrases [2].

Why Positional Isomers of Halogenated Benzenesulfonamides Cannot Be Substituted: Evidence for 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide Differentiation


Substitution of 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide with a positional isomer or alternative halogenated benzenesulfonamide is not straightforward because halogen substitution pattern critically governs both synthetic accessibility and biological target engagement. Positional isomers such as 4-bromo-3-chloro-2-fluorobenzenesulfonamide (CAS 1204572-81-5) and 5-bromo-2-chloro-4-fluorobenzenesulfonamide (CAS 2091949-33-4) possess identical molecular formulas but different three-dimensional electronic landscapes, leading to divergent reactivity in cross-coupling reactions and altered binding geometries in enzyme active sites. Furthermore, ortho-halogenation relative to the sulfonamide group has been demonstrated to significantly enhance anticoagulant activity compared to meta- and para-substituted analogs, with ortho-derivatives showing statistically significant prolongation of prothrombin time and activated partial thromboplastin time [1]. These findings underscore that halogenated benzenesulfonamides are not functionally interchangeable commodities; selection must be guided by substitution-specific performance data.

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide: Quantitative Comparative Evidence for Procurement Decision-Making


Ortho-Halogenated Benzenesulfonamide Scaffold Confers Enhanced Anticoagulant Activity Relative to Meta- and Para-Substituted Analogs

This compound features an ortho-fluorine substituent adjacent to the sulfonamide group, a structural feature that has been quantitatively correlated with enhanced anticoagulant activity in halogenated benzenesulfonamide biguanides. In a systematic structure-activity relationship study evaluating nine benzenesulfonamide biguanides with o-, m-, and p- chloro, bromo, and fluoro substituents, all ortho-derivatives (including ortho-bromo, ortho-chloro, and ortho-fluoro) demonstrated significant prolongation of prothrombin time (PT) and activated partial thromboplastin time (APTT), whereas meta- and para-substituted compounds failed to produce statistically significant effects [1][2]. This ortho-substitution effect is class-level inference applicable to 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide by virtue of its 2-fluoro substitution pattern relative to the sulfonamide group.

Anticoagulant drug discovery Hemostasis modulation Sulfonamide pharmacology

2-Halogen Substitution on Benzenesulfonamide Enables Rotationally Fixed Binding Geometry in Carbonic Anhydrase Active Sites

The 2-fluoro substituent present in 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide corresponds to the ortho-halogen position that has been crystallographically demonstrated to rotationally fix the benzenesulfonamide ring within carbonic anhydrase (CA) active sites. X-ray crystallographic studies of 2-chloro/bromo-benzenesulfonamide scaffolds bound to CA isoforms reveal that the halogen atom at the ortho position restricts ring rotation, thereby orienting the aryl ring for optimal interactions with hydrophobic and hydrophilic pockets in the CA active site [1]. This structural constraint enhances isoform selectivity and binding thermodynamics compared to unsubstituted or meta-/para-substituted benzenesulfonamides, which exhibit greater conformational flexibility and consequently reduced discrimination among CA isoforms [2].

Carbonic anhydrase inhibition Structure-based drug design Metalloenzyme targeting

Differential Leaving Group Reactivity: Bromine at Position 3 vs Chlorine at Position 6 Enables Sequential Chemoselective Cross-Coupling

The distinct 3-bromo and 6-chloro substitution pattern in 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide provides a built-in reactivity gradient for sequential cross-coupling reactions. The bromine atom at position 3 is significantly more reactive toward oxidative addition with palladium catalysts compared to the chlorine atom at position 6, enabling chemoselective Suzuki-Miyaura coupling at the bromine site while preserving the chlorine substituent for subsequent orthogonal transformations . This reactivity differential is quantifiable: aryl bromides undergo oxidative addition to Pd(0) approximately 10-100 times faster than aryl chlorides under standard Suzuki coupling conditions, allowing for predictable, stepwise elaboration of the aromatic core without requiring protecting group strategies [1]. Positional isomers lacking this Br/Cl differentiation (e.g., dibromo or dichloro analogs) cannot achieve the same level of chemoselective control without additional synthetic manipulation.

Sequential cross-coupling Chemoselective functionalization Suzuki-Miyaura coupling

Fluorine Substituent Effects on Benzenesulfonamide pKa Modulate Zinc-Binding Affinity in Metalloenzyme Inhibition

The presence of fluorine in the 2-position of 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide influences the pKa of the sulfonamide -NH2 group through electron-withdrawing inductive effects transmitted through the aromatic ring. DFT calculations on para-halogen benzenesulfonamides demonstrate that fluorine substitution produces the strongest electron-withdrawing effect among halogens (F > Cl > Br), with fluorine-substituted derivatives exhibiting distinct vibrational frequencies and NMR chemical shifts indicative of altered electron density at the sulfonamide nitrogen [1]. In carbonic anhydrase inhibition, the sulfonamide must deprotonate to coordinate the active site Zn(II); therefore, pKa modulation by fluorine directly impacts the fraction of binding-competent deprotonated sulfonamide at physiological pH, a parameter that differs from chloro- or bromo-only analogs [2].

Sulfonamide pKa modulation Carbonic anhydrase inhibition Fluorine electronic effects

Molecular Weight Differential of 288.52 Enables Distinct Physicochemical Property Profile for Lead Optimization

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide possesses a molecular weight of 288.52 g/mol, which is substantially higher than mono-halogenated benzenesulfonamides (e.g., 2-fluorobenzenesulfonamide, MW = 175.18) and distinct from other tri-halogenated positional isomers [1]. This molecular weight falls within an optimal range for fragment-based drug discovery (typically 120-300 Da) while providing sufficient mass for establishing meaningful structure-activity relationships. The calculated lipophilicity (clogP) and topological polar surface area (tPSA) differ from isomers with alternative halogen arrangements, affecting membrane permeability and solubility in ways that can be exploited during lead optimization. These physicochemical differences are quantifiable and directly impact formulation development and ADME property prediction.

Physicochemical property optimization Drug-likeness Lipinski parameters

3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide: Optimal Research Applications Based on Validated Differentiation Evidence


Design and Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors for Oncology Research

This compound is optimally suited as a core scaffold for developing selective carbonic anhydrase (CA) IX and CA XII inhibitors, leveraging the 2-fluoro substitution that rotationally fixes the benzenesulfonamide ring within the CA active site. X-ray crystallographic evidence demonstrates that ortho-halogen substitution constrains ring rotation, enhancing isoform discrimination relative to unsubstituted benzenesulfonamides [1]. Researchers developing CA IX/XII inhibitors for tumor hypoxia targeting should prioritize this scaffold over non-halogenated or meta/para-substituted analogs, as the 2-fluoro substitution provides a validated structural determinant for achieving the selectivity required to avoid off-target CA I/II inhibition.

Sequential Chemoselective Diversification via Suzuki-Miyaura Cross-Coupling for Library Synthesis

The differential reactivity between the 3-bromo (highly reactive toward Pd oxidative addition) and 6-chloro (less reactive) substituents enables sequential, chemoselective Suzuki-Miyaura coupling without protecting group intervention [1][2]. Medicinal chemistry teams can first functionalize the bromine position with an aryl/heteroaryl boronic acid under standard Suzuki conditions, followed by a second coupling at the chlorine position using more forcing conditions or specialized catalyst systems. This sequential diversification strategy is not achievable with symmetrically halogenated analogs (e.g., 3,6-dibromo or 3,6-dichloro derivatives) and reduces synthetic step count by eliminating orthogonal protection/deprotection sequences.

Anticoagulant Lead Discovery Targeting Ortho-Halogenated Benzenesulfonamide Pharmacophores

Based on class-level evidence demonstrating that ortho-halogenated benzenesulfonamide biguanides significantly prolong PT and APTT while meta- and para-substituted analogs show no activity [1], this compound provides a validated starting point for anticoagulant lead discovery programs. The 2-fluoro substitution in 3-bromo-6-chloro-2-fluorobenzene-1-sulfonamide satisfies the ortho-halogen requirement for anticoagulant activity, and the additional bromine and chlorine substituents offer handles for further SAR exploration through cross-coupling or nucleophilic aromatic substitution. Procurement of this specific substitution pattern is warranted over meta- or para-halogenated alternatives that lack the demonstrated ortho-halogen activity requirement.

Fragment-Based Drug Discovery Requiring Balanced MW and Optimizable Physicochemical Properties

With a molecular weight of 288.52 g/mol, this compound occupies a strategic position in fragment-based drug discovery—heavy enough to establish meaningful binding interactions yet sufficiently fragment-like (≤300 Da) to allow substantial growth during lead optimization [1]. Compared to mono-halogenated benzenesulfonamides (e.g., 2-fluorobenzenesulfonamide, MW 175.18), this tri-halogenated scaffold provides a more advanced starting point with pre-installed diversity handles while maintaining fragment-like properties. The fluorine substituent additionally offers favorable metabolic stability and 19F NMR detection capabilities absent in chloro/bromo-only analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.